molecular formula C7H19N2O2P B14293371 Propan-2-yl N,N,N',N'-tetramethylphosphorodiamidate CAS No. 120551-42-0

Propan-2-yl N,N,N',N'-tetramethylphosphorodiamidate

Cat. No.: B14293371
CAS No.: 120551-42-0
M. Wt: 194.21 g/mol
InChI Key: RSSGUTSRBJSDCP-UHFFFAOYSA-N
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Description

Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphorodiamidate group, which is bonded to an isopropyl group and four methyl groups. It is used in various scientific research fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of isopropyl alcohol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.

    Reduction: It can be reduced to form phosphorodiamidate hydrides.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions are typically carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Phosphorodiamidate oxides.

    Reduction: Phosphorodiamidate hydrides.

    Substitution: Various alkyl or aryl phosphorodiamidates.

Scientific Research Applications

Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    Triisopropylamine: Another tertiary amine with similar steric hindrance properties.

    N,N-Dimethylphosphorodiamidate: A related compound with different alkyl groups attached to the phosphorodiamidate moiety.

Uniqueness

Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of isopropyl and methyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.

Properties

CAS No.

120551-42-0

Molecular Formula

C7H19N2O2P

Molecular Weight

194.21 g/mol

IUPAC Name

N-[dimethylamino(propan-2-yloxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C7H19N2O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h7H,1-6H3

InChI Key

RSSGUTSRBJSDCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(N(C)C)N(C)C

Origin of Product

United States

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